This compound is classified under the category of amino ketones and is structurally related to various psychoactive substances, including certain analogs of fentanyl. Its structural features include an amino group and a pyrrolidine ring, which are common in compounds that interact with neurotransmitter systems in the brain .
The synthesis of (S)-2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one can be approached through several chemical pathways. A typical synthetic route involves the following steps:
The molecular structure of (S)-2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one can be described as follows:
To confirm the structure, various spectroscopic techniques can be employed:
(S)-2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one can participate in several chemical reactions:
The mechanism of action for (S)-2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one is largely hypothesized based on its structural similarity to known psychoactive compounds:
The physical and chemical properties of (S)-2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one include:
Property | Value |
---|---|
Molecular Formula | C12H23N3O |
Molecular Weight | 225.33 g/mol |
Melting Point | Not available |
Solubility | Soluble in organic solvents; water solubility not specified |
Stability | Stable under normal conditions; sensitive to extreme pH |
These properties are crucial for understanding its behavior in various environments, including biological systems .
(S)-2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one has potential applications in:
Pyrrolidine scaffolds represent a privileged structural motif in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. Their saturated five-membered ring provides conformational rigidity while the secondary amine enables hydrogen bonding and protonation under physiological conditions. This compound’s lineage traces to pioneering work on cyclopropyl-fused pyrrolidine derivatives developed as potent inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes therapeutics. The 2001 patent (US6395767B2) demonstrated that cyclopropyl substituents on pyrrolidine dramatically enhanced inhibitory potency and metabolic stability compared to earlier pyrrolidine-based inhibitors [3]. This breakthrough established strategic incorporation of cyclopropyl groups as a design principle to fine-tune electron distribution and steric bulk near the pharmacophoric nitrogen. Subsequent research exploited pyrrolidine’s chiral nature to create stereoselective ligands targeting aminergic GPCRs and neurotransmitter transporters. The compound discussed herein embodies this evolution—retaining the stereochemically defined pyrrolidine core while introducing a cyclopropyl-methyl-amino extension and chiral amino-propanone tail. These modifications aim to leverage three-dimensional complexity for enhanced target discrimination, a paradigm shift from early achiral pyrrolidine drugs like the antihypertensive captopril [9].
The compound (C₁₂H₂₃N₃O, MW 225.33 g/mol) integrates three chiral elements: the (S)-configured pyrrolidine carbon, the (S)-α-aminopropanone carbon, and the cyclopropyl ring’s constrained geometry [1] [2]. Its canonical SMILES (C[C@H](N)C(=O)N1CCC[C@H]1CN(C)C1CC1
) and InChIKey (VROROZNMFSWNNI-ONGXEEELSA-N
) encode absolute stereochemistry critical to biological interactions. Key structural features include:
Table 1: Physicochemical Properties
Property | Value | Prediction Method |
---|---|---|
Molecular Weight | 225.33 g/mol | Empirical |
Density | 1.09 ± 0.1 g/cm³ | Computational |
Boiling Point | 368.4 ± 17.0 °C | Antonie Equation |
pKa (amine) | 8.63 ± 0.29 | Potentiometric Model |
Hydrogen Bond Acceptors | 4 | Topological |
Hydrogen Bond Donors | 2 | Topological |
Table 2: Structural Analog Comparison
Compound | Core Structure | Molecular Weight | Key Distinction |
---|---|---|---|
(S)-2-Amino-1-{(S)-2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one | Pyrrolidine | 225.33 g/mol | Chiral amino-propanone |
2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone | Pyrrolidine | 211.31 g/mol | Shorter acetyl chain (ethanone) [10] |
(S)-2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one | Pyrrolidine | 253.39 g/mol | Branched valine mimic [6] |
(S)-2-Amino-1-{4-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one | Piperidine | 239.36 g/mol | 6-membered ring [4] |
Stereochemical purity (≥97%) is commercially mandated due to drastic pharmacokinetic differences between enantiomers. The (S,S)-diastereomer’s spatial orientation positions the cyclopropyl group perpendicular to the propanone plane, potentially optimizing hydrophobic contacts in enzyme pockets [5]. NMR studies of analogs suggest restricted rotation of the cyclopropylmethylamino group generates atropisomer-like effects, further enhancing selectivity [2].
This compound addresses two limitations in contemporary pyrrolidine drug design: metabolic instability of secondary amine derivatives and insufficient selectivity among structurally related targets. The cyclopropyl-methyl group sterically shields the tertiary amine from cytochrome P450 oxidation, a vulnerability in earlier analogs like 2-amino-1-(pyrrolidin-1-yl)propan-1-one [8]. Furthermore, computational docking reveals the cyclopropyl’s high C-H bond strength minimizes undesirable metabolism to reactive intermediates [3].
Its design also responds to growing evidence that inhibition of lysosomal phospholipase A₂ (PLA₂G15) underlies drug-induced phospholipidosis—a toxicity pathway triggered by cationic amphiphiles. Unlike classical amphiphiles, this compound’s stereospecific structure may enable discriminative inhibition of therapeutic targets (e.g., DPP-IV) over PLA₂G15. Supporting this, molecular dynamics simulations show the (S,S)-configuration positions the cyclopropyl group to occupy a DPP-IV subpocket inaccessible to PLA₂G15’s catalytic domain [3] [9].
Current applications focus on:
Priced at premium levels ($1499/g, ≥97% purity), this compound remains a high-value tool for probing stereochemical dependencies in enzyme kinetics [2]. Ongoing research explores its capacity to circumvent phospholipidosis—a toxicity linked to cationic amphiphiles—through targeted molecular geometry.
Table 3: Commercial Availability Profile
Supplier | Catalog Number | Purity | Price (1g) | Stereochemical Specification |
---|---|---|---|---|
Fluorochem | F085339 | Not specified | Not available | (S,S)-diastereomer [1] |
Crysdot | CD11264436 | 97% | $1499 | (S,S)-diastereomer [2] |
Biosynth (via Cymit) | 3D-BGC66880 | ≥95% | Discontinued | (S,S)-diastereomer [5] |
Note: All compounds listed are exclusively for laboratory use.
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8